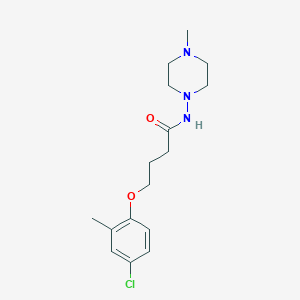
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide, also known as Trazodone, is a medication that is primarily used to treat major depressive disorder and anxiety disorders. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone works by blocking the reuptake of serotonin and antagonizing the serotonin 5-HT2A receptor, which results in increased serotonin levels in the brain.
Mechanism of Action
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide works by blocking the reuptake of serotonin and antagonizing the serotonin 5-HT2A receptor. This results in increased levels of serotonin in the brain, which helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. It also has sedative properties, which can help to improve sleep quality. This compound has been shown to have a low potential for abuse and dependence, making it a safer alternative to other medications used to treat depression and anxiety.
Advantages and Limitations for Lab Experiments
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating depression and anxiety. This compound also has a low potential for abuse and dependence, making it a safer alternative to other medications used to treat these conditions. However, there are also limitations to the use of this compound in lab experiments. It can have sedative effects, which can impact the results of certain experiments. Additionally, this compound has been shown to have a variety of side effects, which can also impact the results of experiments.
Future Directions
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide. One area of research is the potential use of this compound in treating other conditions such as schizophrenia and alcohol withdrawal syndrome. Additionally, there is a need for further research on the long-term effects of this compound use, particularly in older adults. Finally, there is a need for research on the potential use of this compound in combination with other medications for the treatment of depression and anxiety.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been extensively researched for its efficacy in treating major depressive disorder and anxiety disorders. It has also been studied for its potential use in treating other conditions such as insomnia, schizophrenia, and alcohol withdrawal syndrome.
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-13-12-14(17)5-6-15(13)22-11-3-4-16(21)18-20-9-7-19(2)8-10-20/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVHFZHFHHLAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B3870072.png)
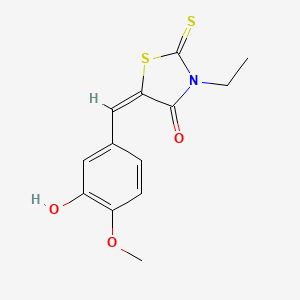
![nicotinaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3870078.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B3870084.png)
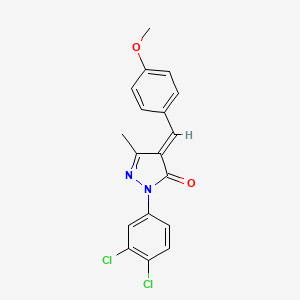
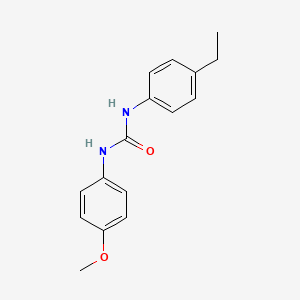
![4-[3-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-1-propen-1-yl]-N-phenylbenzenesulfonamide](/img/structure/B3870116.png)
![2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3870121.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3870124.png)
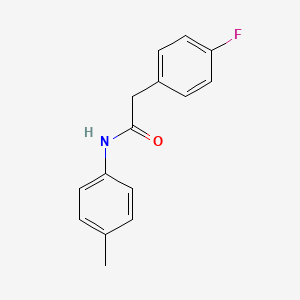
![N,N'-1,4-phenylenebis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B3870134.png)
![3-allyl-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3870140.png)
